Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate, also known as ethyl-3-methoxy-6-oxohexanoate, is an ester that is formed when ethyl alcohol and 3-methoxyphenyl-6-oxohexanoic acid react. This ester is a colorless solid with a faint, sweet odor. It is used in a variety of applications, including as a flavoring agent and in the synthesis of other compounds. It has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-bacterial, and anti-fungal agent.
Scientific Research Applications
Molecular Structure Studies
Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate has been involved in studies examining its molecular structure. For instance, research on similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has revealed detailed information about crystal and molecular structures, providing insights into their stability and intermolecular interactions (Kaur et al., 2012).
Synthesis and Characterization
The compound has also been a subject in the synthesis and characterization of various chemical compounds. For example, studies have explored the synthesis of pyranopyrazoles using related compounds, highlighting the role of ethyl 6-(3-methoxyphenyl)-6-oxohexanoate derivatives in creating new chemical entities (Zolfigol et al., 2013).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate have been utilized in the synthesis of potential therapeutic agents. For instance, the synthesis of novel crown ethers starting from compounds like ethyl 3-oxo-2-(4-methoxyphenyl)-propanoate demonstrates the compound's relevance in creating biologically active molecules (Bulut & Erk, 2001).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of cyclohexenone derivatives derived from related compounds. These studies explore the potential of Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate derivatives in antimicrobial applications (Mayekar et al., 2010).
Crystallography and X-ray Analysis
X-ray powder diffraction and crystallography have been significant in understanding the compound's structural aspects. Research in this area provides insights into the compound's molecular arrangement and stability, essential for its application in various fields (Wang et al., 2017).
Biocatalysis and Chemical Synthesis
Studies have also explored the use of Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate in biocatalysis and chemical synthesis processes. These investigations focus on the compound's role in producing various chemically significant intermediates (Ramos et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
ethyl 6-(3-methoxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-19-15(17)10-5-4-9-14(16)12-7-6-8-13(11-12)18-2/h6-8,11H,3-5,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNXUCUFAUZYHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645567 |
Source
|
Record name | Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate | |
CAS RN |
898752-02-8 |
Source
|
Record name | Ethyl 3-methoxy-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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